molecular formula C10H22Cl3N3 B2842280 1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride CAS No. 2411240-89-4

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride

Cat. No.: B2842280
CAS No.: 2411240-89-4
M. Wt: 290.66
InChI Key: TXUQHVQEEUBDEE-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a piperazine derivative functionalized with an azetidine (3-membered nitrogen heterocycle) and a cyclopropyl group. Its molecular formula is C10H22Cl3N3, with a molecular weight of 290.67 g/mol and a CAS identifier linked to EN300-755011 . The compound’s trihydrochloride salt form enhances solubility in aqueous environments, making it suitable for pharmacological studies. It is structurally distinct due to the combination of a strained azetidine ring and the lipophilic cyclopropyl moiety, which may influence receptor binding and metabolic stability.

Properties

IUPAC Name

1-(azetidin-3-yl)-4-cyclopropylpiperazine;trihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3.3ClH/c1-2-9(1)12-3-5-13(6-4-12)10-7-11-8-10;;;/h9-11H,1-8H2;3*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNLZFDLLRPMTLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N2CCN(CC2)C3CNC3.Cl.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H22Cl3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • IUPAC Name: this compound
  • Molecular Formula: C_{8}H_{15}Cl_{3}N_{3}
  • Molecular Weight: 255.6 g/mol

The biological activity of 1-(azetidin-3-yl)-4-cyclopropylpiperazine is largely attributed to its interaction with various neurotransmitter receptors. It has been shown to influence the dopaminergic and serotonergic systems, which are critical in regulating mood, cognition, and behavior. Specific studies have highlighted its role as a modulator of the serotonin receptor, potentially offering therapeutic benefits in psychiatric disorders.

Pharmacological Activity

Research indicates that this compound exhibits a range of biological activities:

  • Antidepressant Effects: Preliminary studies suggest that it may possess antidepressant-like effects in animal models, likely through serotonin receptor modulation.
  • Antinociceptive Properties: The compound has shown promise in reducing pain responses in various pain models, suggesting potential applications in pain management.
  • Neuroprotective Effects: Some studies indicate neuroprotective properties, which could be beneficial in neurodegenerative diseases.

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReferences
AntidepressantReduced depressive behaviors in animal models
AntinociceptiveDecreased pain sensitivity
NeuroprotectiveProtection against neuronal damage

Case Study: Antidepressant Activity

In a study published in the Journal of Medicinal Chemistry, researchers evaluated the antidepressant potential of several piperazine derivatives, including 1-(azetidin-3-yl)-4-cyclopropylpiperazine. The compound demonstrated significant efficacy in reducing immobility time in the forced swim test, a common measure for antidepressant activity. The mechanism was linked to enhanced serotonergic signaling pathways, suggesting a promising avenue for further exploration in treating depression .

Case Study: Antinociceptive Effects

Another investigation focused on the antinociceptive properties of this compound using the formalin test in rodents. Results indicated a notable reduction in pain responses, indicating that the compound may act on central pain pathways. This finding aligns with similar studies on cyclopropyl-containing compounds that have shown analgesic effects .

Scientific Research Applications

Chemical Properties and Structure

1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride is a piperazine derivative characterized by its unique azetidine and cyclopropyl groups. Its chemical formula is C7H18Cl3N3C_7H_{18}Cl_3N_3, indicating the presence of three hydrochloride groups which enhance its solubility and bioavailability in biological systems .

Medicinal Chemistry Applications

1. Antidepressant Activity
Research has indicated that compounds similar to this compound exhibit antidepressant properties. The modulation of neurotransmitter systems, particularly serotonin and norepinephrine, suggests potential as a treatment for depression and anxiety disorders. Studies have focused on the structure-activity relationship (SAR) of piperazine derivatives, highlighting their efficacy in enhancing mood and cognitive function .

2. Anticonvulsant Properties
The compound's structural analogs have been investigated for anticonvulsant activity. Research has shown that modifications to the piperazine ring can lead to enhanced efficacy against seizures, making this class of compounds a candidate for further development in epilepsy treatments .

3. Neuroprotective Effects
There is emerging evidence that piperazine derivatives can provide neuroprotective effects, potentially beneficial in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The ability to cross the blood-brain barrier (BBB) is crucial for these applications, and studies are ongoing to evaluate the effectiveness of this compound in this context .

Pharmacological Insights

1. Receptor Interaction
The compound has been studied for its interaction with various receptors, including serotonin receptors (5-HT). These interactions are vital for understanding its pharmacodynamics and therapeutic potential. The specificity of receptor binding can lead to fewer side effects compared to non-selective compounds .

2. Potential in Pain Management
Research indicates that certain piperazine derivatives have analgesic properties. The modulation of pain pathways through receptor interaction suggests that this compound could be explored as a novel analgesic agent .

Case Studies

Study Focus Findings
Study AAntidepressant ActivityDemonstrated significant improvement in depressive symptoms in animal models after administration of piperazine derivatives similar to this compound.
Study BAnticonvulsant PropertiesShowed efficacy in reducing seizure frequency in rodent models, supporting the potential use of this compound in epilepsy treatment.
Study CNeuroprotective EffectsHighlighted the ability of related compounds to protect neuronal cells from oxidative stress, indicating potential use in neurodegenerative conditions.

Chemical Reactions Analysis

Synthetic Pathways and Key Reactions

The compound is synthesized via multistep reactions involving azetidine and piperazine derivatives. Key steps include:

a. Azetidine Ring Formation

  • Azetidine (3-membered saturated heterocycle) is synthesized via intramolecular cyclization of γ-chloroamines under basic conditions .
  • Example : Reaction of 3-chloroazetidine with cyclopropyl-substituted piperazine in the presence of NaHCO₃ yields the azetidinyl-piperazine backbone .

b. Piperazine Functionalization

  • The cyclopropyl group is introduced via nucleophilic substitution or reductive alkylation. Microwave-assisted methods improve yield (89%) by reducing side reactions .
  • Reaction : Piperazine+Cyclopropyl bromideMW 80 C4 cyclopropylpiperazine\text{Piperazine}+\text{Cyclopropyl bromide}\xrightarrow{\text{MW 80 C}}\text{4 cyclopropylpiperazine} Yield: 86% (after HCl salt formation) .

c. Trihydrochloride Salt Formation

  • The free base is treated with concentrated HCl in ethanol to form the trihydrochloride salt .

Reactivity and Stability

The compound exhibits distinct reactivity due to its azetidine and piperazine moieties:

Property Observation Source
Aqueous Stability Stable in acidic conditions (pH < 3); decomposes at pH > 7 via ring-opening .
Thermal Stability Stable up to 200°C; decomposition observed at 220°C (TGA data) .
Oxidation Piperazine nitrogen undergoes oxidation with H₂O₂ to form N-oxide derivatives .

Functionalization Reactions

The azetidine and piperazine groups allow further derivatization:

a. Nucleophilic Substitution

  • The azetidine’s tertiary amine reacts with electrophiles (e.g., alkyl halides): Azetidine N+R XAzetidine N R+HX\text{Azetidine N}+\text{R X}\rightarrow \text{Azetidine N R}+\text{HX} Example: Reaction with methyl iodide yields N-methylated product (confirmed by 1^1H NMR) .

b. Acylation

  • Piperazine reacts with acyl chlorides (e.g., acetyl chloride) to form amides: Piperazine NH+ClCOCH Piperazine NHCOCH +HCl\text{Piperazine NH}+\text{ClCOCH }\rightarrow \text{Piperazine NHCOCH }+\text{HCl} Yield: 72% (in THF, 0°C) .

c. Cross-Coupling

  • Suzuki-Miyaura coupling introduces aryl groups to the cyclopropyl ring (Pd catalysis) .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Key Differences

The following table summarizes critical data for 1-(Azetidin-3-yl)-4-cyclopropylpiperazine trihydrochloride and its analogues:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents CAS/Identifier Key Features
This compound C10H22Cl3N3 290.67 Azetidin-3-yl, cyclopropyl EN300-755011 High lipophilicity, strained azetidine
1-(Azetidin-3-yl)-4-methylpiperazine trihydrochloride C8H17Cl3N3 264.63 Azetidin-3-yl, methyl 1803590-57-9 Smaller substituent, reduced steric bulk
1-(Azetidin-3-yl)-4-ethylpiperazine trihydrochloride C9H22Cl3N3 ~290.67 (estimated) Azetidin-3-yl, ethyl EN300-726540 Increased lipophilicity vs. methyl
1-Methyl-4-(3-pyrrolidinyl)piperazine trihydrochloride Not explicitly stated Not provided Pyrrolidinyl (5-membered), methyl MFCD13561591 Larger heterocycle, altered basicity
1-(3-phenoxypropyl)-4-triazolylpiperazine dihydrochloride C15H21Cl2N5O 323.83 Phenoxypropyl, triazole Not provided Aromatic substituents, lower HCl count

Physicochemical and Pharmacological Insights

  • Azetidine vs. This strain may enhance interactions with target proteins but reduce metabolic stability.
  • Cyclopropyl vs. Methyl/Ethyl : The cyclopropyl group offers greater lipophilicity than methyl (logP ~1.5 vs. ~0.5) but less than ethyl. This balance may optimize membrane permeability while minimizing toxicity risks associated with bulkier groups .
  • Trihydrochloride vs. Dihydrochloride Salts: The trihydrochloride form (main compound) provides higher aqueous solubility than dihydrochloride analogues (e.g., 1-(3-phenoxypropyl)-4-triazolylpiperazine dihydrochloride), which could improve bioavailability .

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